n-Butyl-n'cyclohexyl ethylenediamine
Overview
Description
n-Butyl-n’cyclohexyl ethylenediamine: is a chemical compound with the molecular formula C12H26N2 and a molecular weight of 198.35 g/mol . It is a colorless liquid with a faint odor and is primarily used in research settings . This compound belongs to the family of ethylenediamine derivatives and is known for its applications in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of n-Butyl-n’cyclohexyl ethylenediamine typically involves the reaction of n-butylamine and cyclohexylamine with ethylenediamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
n-Butyl-n’cyclohexyl ethylenediamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: It can undergo substitution reactions where one of the amine groups is replaced by another functional group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield n-butyl-n’cyclohexyl ethylenediamine oxide , while substitution reactions can produce various substituted ethylenediamine derivatives .
Scientific Research Applications
n-Butyl-n’cyclohexyl ethylenediamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of n-Butyl-n’cyclohexyl ethylenediamine involves its interaction with specific molecular targets and pathways. As an ethylenediamine derivative, it can form complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes . These interactions can modulate the activity of these molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
n-Butyl-n’cyclohexyl ethylenediamine can be compared with other ethylenediamine derivatives, such as:
- n-Butyl ethylenediamine
- n-Cyclohexyl ethylenediamine
- n-Butyl-n’methyl ethylenediamine
Compared to these similar compounds, n-Butyl-n’cyclohexyl ethylenediamine is unique due to its specific combination of butyl and cyclohexyl groups attached to the ethylenediamine backbone . This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
N-butyl-N'-cyclohexylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-2-3-9-13-10-11-14-12-7-5-4-6-8-12/h12-14H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDYXVRDAACWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCNC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428545 | |
Record name | n-butyl-n'cyclohexyl ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886502-85-8 | |
Record name | n-butyl-n'cyclohexyl ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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